molecular formula C25H20ClN5O4 B2803849 N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1217103-26-8

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No. B2803849
CAS RN: 1217103-26-8
M. Wt: 489.92
InChI Key: ZMLDONJEYRYQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C25H20ClN5O4 and its molecular weight is 489.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally related to the compound , were synthesized to meet specific structural requirements for anticancer activity. These derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (B. N. Reddy et al., 2015).

Positive Inotropic Activity

Another area of research involves the synthesis of compounds with positive inotropic activity, which refers to their ability to increase the force of heart muscle contraction. Derivatives of 1,2,4-triazolo[4,3-a]quinolin-7-yl showed promising results in increasing stroke volume in isolated rabbit heart preparations, suggesting potential applications in treating heart conditions (Jing-Yuan Li et al., 2008).

Antihistaminic Agents

Research on 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed significant H1-antihistaminic activity in vivo, indicating potential as a new class of H1-antihistaminic agents. These findings suggest the chemical scaffold's relevance in developing treatments for allergic reactions (V. Alagarsamy et al., 2009).

Diversified Synthesis for Complex Scaffolds

A diversified synthesis approach for creating complex fused tricyclic scaffolds was demonstrated using 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives. This method highlights the chemical versatility and potential for generating structurally diverse molecules for various applications (Y. An et al., 2017).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O4/c1-15-7-10-17(11-8-15)35-24-23-29-30(25(33)31(23)20-6-4-3-5-19(20)28-24)14-22(32)27-16-9-12-21(34-2)18(26)13-16/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDONJEYRYQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

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